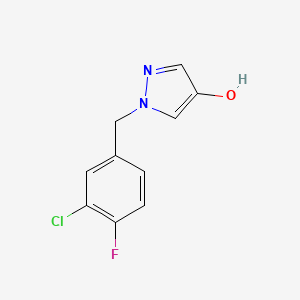

1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Overview

Description

The compound “1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol” is a complex organic molecule that contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a benzyl group that is substituted with chlorine and fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The 3-chloro-4-fluorobenzyl group could potentially be introduced through a nucleophilic substitution reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazol ring and the 3-chloro-4-fluorobenzyl group. The presence of the chlorine and fluorine atoms would likely have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazol ring and the 3-chloro-4-fluorobenzyl group. The pyrazol ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine and fluorine atoms might increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications

- Application : The 3-chloro-4-fluorobenzyl group has been used in the development of inhibitors for metalloenzymes . Metalloenzymes are central to the regulation of a wide range of essential viral and parasitic functions, including protein degradation, nucleic acid modification, and many others .

- Methods of Application : The specific method of application involves the synthesis of analogs that inhibit the PA N as well as the I38T-mutant PA N . The most potent being 3-chloro-4-fluorobenzyl N-substituted analogue 15 .

- Results or Outcomes : These analogs have shown inhibition with IC 50 values in the nM range in enzymatic assays . Some of the compounds were also potent in cell-based influenza assays, while none of them were cytotoxic .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application : Compounds with a 3-chloro-4-fluorobenzyl group have been used in the development of ligands for imidazoline 2 receptors (I2R), which have shown to have neuroprotective potential .

- Methods of Application : The study evaluated the vasoactive effects of two recently synthesized I2R ligands, one of which was diethyl [(1-(3-chloro-4-fluorobenzyl)-5,5-dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-4-yl] phosphonate (MCR5) .

- Results or Outcomes : The study found that MCR5 induced greater relaxations than either B06 or the high-affinity I2R selective ligand 2- (2-benzofuranyl)-2-imidazoline (2-BFI), which evoked marginal responses . MCR5 relaxations were independent of I2R, involved activation of smooth muscle K ATP channels and inhibition of L-type voltage-gated Ca 2+ channels, and were only slightly modulated by endothelium-derived nitric oxide (negatively) and prostacyclin (positively) .

- Application : 3-Chloro-4-fluorobenzyl Bromide is a reagent used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a reagent, it would be used in a reaction to form a new compound .

- Results or Outcomes : The outcomes would vary depending on the specific synthesis. The product would be a new compound incorporating the 3-chloro-4-fluorobenzyl group .

Scientific Field: Pharmacology

Scientific Field: Chemical Synthesis

- Application : Compounds with a 3-chloro-4-fluorobenzyl group have been used in the development of inhibitors for metalloenzymes . Metalloenzymes are central to the regulation of a wide range of essential viral and parasitic functions, including protein degradation, nucleic acid modification, and many others .

- Methods of Application : The specific method of application involves the synthesis of analogs that inhibit the PA N as well as the I38T-mutant PA N . The most potent being 3-chloro-4-fluorobenzyl N-substituted analogue 15 .

- Results or Outcomes : These analogs have shown inhibition with IC 50 values in the nM range in enzymatic assays . Some of the compounds were also potent in cell-based influenza assays, while none of them were cytotoxic .

- Application : 3-Chloro-4-Fluorobenzyl Cyanide, also known as 3-Chloro-4-fluorobenzeneacetonitrile, is an important organic compound that finds its applications in various industries .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a reagent, it would be used in a reaction to form a new compound .

- Results or Outcomes : The outcomes would vary depending on the specific synthesis. The product would be a new compound incorporating the 3-chloro-4-fluorobenzyl group .

Scientific Field: Medicinal Chemistry

Scientific Field: Chemical Synthesis

Future Directions

properties

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c11-9-3-7(1-2-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNHKBNFBLTRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)